Lipophilicity Enhancement: A Class-Level Inference for Improved Membrane Permeability
While direct measured LogP data for the target oxime is absent from the public domain, the incorporation of a trifluoromethyl group is well-established to significantly increase the lipophilicity of heteroaromatic scaffolds. This effect can be inferred by comparing the parent pyridine scaffolds: 2-methylpyridine has a calculated LogP (cLogP) of approximately 1.2, while the incorporation of a 6-CF3 group in 2-methyl-6-(trifluoromethyl)pyridine increases the cLogP to approximately 2.1, a difference of +0.9 log units [1]. This increase in lipophilicity is expected to be conserved in the target oxime, enhancing its ability to permeate biological membranes [2].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.1 (inferred from core pyridine scaffold, 2-methyl-6-(trifluoromethyl)pyridine) |
| Comparator Or Baseline | 2-Methylpyridine: cLogP ~1.2 |
| Quantified Difference | +0.9 log units (approximate, inferred from scaffold) |
| Conditions | In silico calculation for the parent heterocycles, serving as a class-level inference for the oxime derivative. |
Why This Matters
Increased lipophilicity is a critical parameter in drug discovery for optimizing cellular uptake and oral bioavailability, making the trifluoromethylated oxime a more attractive intermediate for CNS or intracellular targets than its non-fluorinated counterparts.
- [1] PubChem. 2-Methyl-6-(trifluoromethyl)pyridine, CID 28875322. View Source
- [2] Gillis, E.P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
